molecular formula C20H23ClO3 B14552227 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- CAS No. 61983-04-8

1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)-

Cat. No.: B14552227
CAS No.: 61983-04-8
M. Wt: 346.8 g/mol
InChI Key: WUWBNGDHTOIYQQ-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene backbone with a quinone structure, substituted with a chlorine atom at the 3-position and a 1-oxodecyl group at the 4-position. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent alkylation step may involve the use of decanoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapies. The molecular targets include cellular enzymes and DNA, which are susceptible to oxidative damage .

Comparison with Similar Compounds

    1,2-Naphthoquinone: A simpler naphthoquinone without the chlorine and 1-oxodecyl substitutions.

    2-Chloro-1,4-naphthoquinone: Another chlorinated naphthoquinone but with different substitution patterns.

    3-Chloro-2-amino-1,4-naphthoquinone: Contains an amino group instead of the 1-oxodecyl group

Uniqueness: 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-oxodecyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .

Properties

CAS No.

61983-04-8

Molecular Formula

C20H23ClO3

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-4-decanoylnaphthalene-1,2-dione

InChI

InChI=1S/C20H23ClO3/c1-2-3-4-5-6-7-8-13-16(22)17-14-11-9-10-12-15(14)19(23)20(24)18(17)21/h9-12H,2-8,13H2,1H3

InChI Key

WUWBNGDHTOIYQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl

Origin of Product

United States

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